molecular formula C11H23NO2 B8186269 (R)-4-Amino-5-methyl-hexanoic acid tert-butyl ester

(R)-4-Amino-5-methyl-hexanoic acid tert-butyl ester

Cat. No.: B8186269
M. Wt: 201.31 g/mol
InChI Key: IFUQNJXMUYZDAJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Amino-5-methyl-hexanoic acid tert-butyl ester is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a methyl group, and a tert-butyl ester group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-5-methyl-hexanoic acid tert-butyl ester typically involves the protection of the amino group and the esterification of the carboxylic acid group. One common method is the use of tert-butyl chloroformate to protect the amino group, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of ®-4-Amino-5-methyl-hexanoic acid tert-butyl ester may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-5-methyl-hexanoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives

Properties

IUPAC Name

tert-butyl (4R)-4-amino-5-methylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-8(2)9(12)6-7-10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUQNJXMUYZDAJ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CCC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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